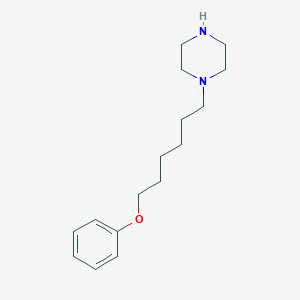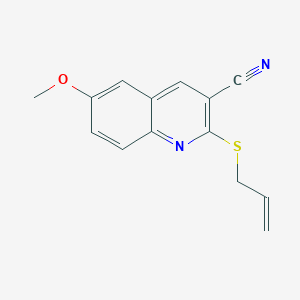
1-(6-Phenoxyhexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Phenoxyhexyl)piperazine, also known as PHPP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive substance that has been studied extensively for its potential use in scientific research. This compound is known to interact with the serotonin receptor and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(6-Phenoxyhexyl)piperazine involves its interaction with the serotonin receptor. It has been shown to act as both an agonist and antagonist of this receptor, depending on the specific subtype of receptor involved. This interaction can lead to a range of biochemical and physiological effects, including changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, as well as to decrease the release of serotonin. This can lead to changes in mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
1-(6-Phenoxyhexyl)piperazine has several advantages as a tool for scientific research. It is a highly selective compound that can be used to target specific serotonin receptor subtypes. It is also relatively easy to synthesize and has a high purity. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on 1-(6-Phenoxyhexyl)piperazine. One area of interest is the role of this compound in the regulation of mood and emotion. It has also been shown to have potential therapeutic effects in certain psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential use as a tool for studying the serotonin receptor.
Synthesis Methods
The synthesis of 1-(6-Phenoxyhexyl)piperazine involves the reaction of 1-bromo-6-phenoxyhexane with piperazine in the presence of a palladium catalyst. This reaction results in the formation of this compound as a white crystalline powder with a high purity.
Scientific Research Applications
1-(6-Phenoxyhexyl)piperazine has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the serotonin receptor, including agonist and antagonist effects. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-(6-phenoxyhexyl)piperazine |
InChI |
InChI=1S/C16H26N2O/c1(6-12-18-13-10-17-11-14-18)2-7-15-19-16-8-4-3-5-9-16/h3-5,8-9,17H,1-2,6-7,10-15H2 |
InChI Key |
SJLTXOZNHPTBJS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCCCCOC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCN1)CCCCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B259533.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)
![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)


